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molecular formula C11H13ClO2 B8494632 Ethyl 3-chloro-5-methylphenylacetate

Ethyl 3-chloro-5-methylphenylacetate

Cat. No. B8494632
M. Wt: 212.67 g/mol
InChI Key: UGNMDSVLPRMNRJ-UHFFFAOYSA-N
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Patent
US06255301B1

Procedure details

A solution of 3-chloro-5-methylphenylacetic acid (5.0 g; 27.09 mmol; from step (iii) above) and H2SO4 (conc.; 0.1 mL) in EtOH (25 mL) was refluxed overnight. The solution was concentrated, and the resultant mixture digerated in Na2CO3 solution (75 mL). After extraction with ether (2×75 mL) the combined organic phases were washed with brine, dried (Na2SO4), and evaporated to yield 4.92 g (85%) of the sub-title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]([OH:12])=[O:11])[CH:5]=[C:6]([CH3:8])[CH:7]=1.OS(O)(=O)=O.[CH3:18][CH2:19]O>>[Cl:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]([O:12][CH2:18][CH3:19])=[O:11])[CH:5]=[C:6]([CH3:8])[CH:7]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1C=C(C=C(C1)C)CC(=O)O
Name
Quantity
0.1 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
25 mL
Type
reactant
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
EXTRACTION
Type
EXTRACTION
Details
After extraction with ether (2×75 mL) the combined organic phases
WASH
Type
WASH
Details
were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=C(C1)C)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.92 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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